

# An In-depth Technical Guide to 2-Nitrotoluene: Molecular Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No.: B127304

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-nitrotoluene** (o-nitrotoluene), an important chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis, key reactions, and analytical methodologies. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

## Molecular Structure and Formula

**2-Nitrotoluene**, systematically named 1-methyl-2-nitrobenzene, is an organic aromatic compound.<sup>[1][2]</sup> Its structure consists of a benzene ring substituted with a methyl group (-CH<sub>3</sub>) and a nitro group (-NO<sub>2</sub>) at adjacent (ortho) positions. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring influences its chemical reactivity.

The molecular formula for **2-nitrotoluene** is C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>.<sup>[1][2]</sup>

Table 1: Chemical Identifiers for **2-Nitrotoluene**

Identifier	Value
IUPAC Name	1-methyl-2-nitrobenzene[2]
Common Synonyms	o-Nitrotoluene, 2-Methylnitrobenzene, ONT[1][2]
CAS Number	88-72-2[1][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> [1][2][3]
SMILES	Cc1ccccc1--INVALID-LINK--=O[4]
InChI	1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3[4][5]

## Physicochemical Properties

**2-Nitrotoluene** is a pale yellow, oily liquid with a weak aromatic odor.[2][6][7] It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, benzene, and chloroform.[1][3][6]

Table 2: Physicochemical Properties of **2-Nitrotoluene**

Property	Value
Molecular Weight	137.14 g/mol [2][3]
Appearance	Pale yellow to yellow-green liquid[2][3][6]
Melting Point	-9.3 °C (α-form), -3.17 °C (β-form)[1][5][8]
Boiling Point	220.4 - 222 °C[1][3]
Density	1.162 - 1.163 g/cm <sup>3</sup> at 15-25 °C[1][3][4]
Flash Point	95 - 106 °C (closed cup)[3][4]
Water Solubility	652 mg/L at 30 °C[1][8]
Octanol/Water Partition Coefficient (log Kow)	2.3[3]
Vapor Density	4.72 (Air = 1)[3]
Refractive Index (n <sub>20/D</sub> )	1.546[4]

## Synthesis and Key Reactions

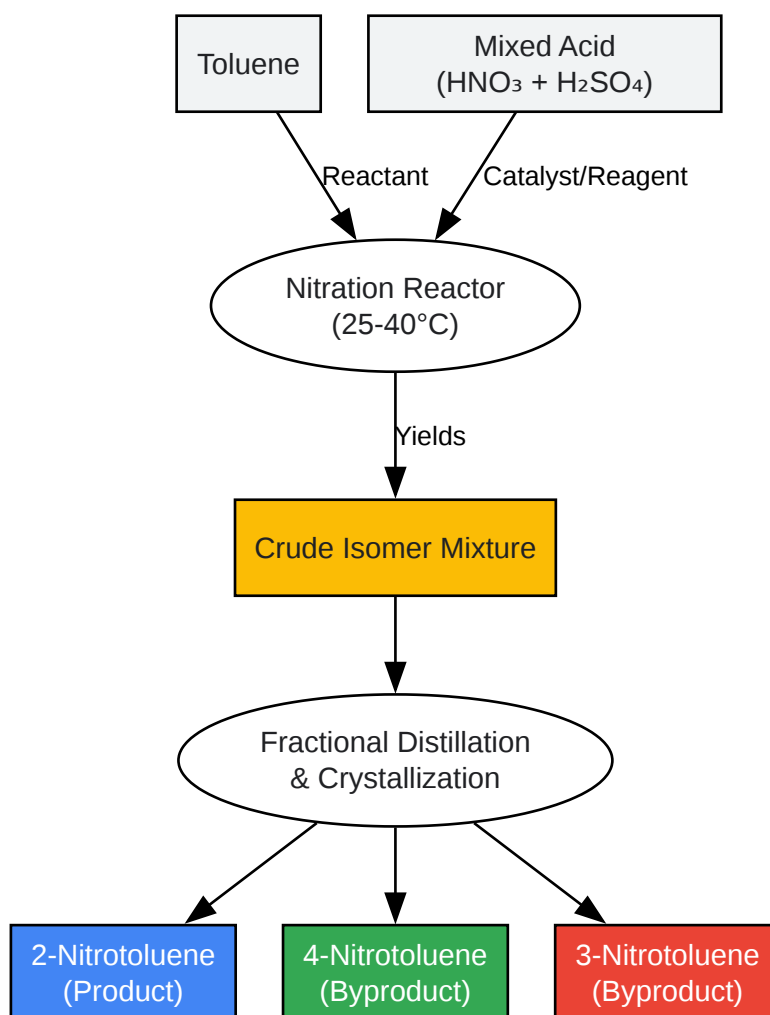
The primary industrial synthesis of **2-nitrotoluene** involves the electrophilic aromatic substitution of toluene. This process and subsequent key reactions are critical for its role as a chemical intermediate.

**2-Nitrotoluene** is produced commercially by the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".<sup>[1][9]</sup> The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which then attacks the toluene ring. The reaction yields a mixture of isomers, with the ortho (**2-nitrotoluene**) and para (4-nitrotoluene) isomers being the major products due to the ortho-, para-directing effect of the methyl group.

The typical isomer distribution is approximately:

- **2-Nitrotoluene** (ortho): 55-62%<sup>[3][9]</sup>
- 4-Nitrotoluene (para): 33-40%<sup>[3][9]</sup>
- 3-Nitrotoluene (meta): 2-5%<sup>[3][9]</sup>

The isomers are then separated through fractional distillation and crystallization.<sup>[3]</sup>

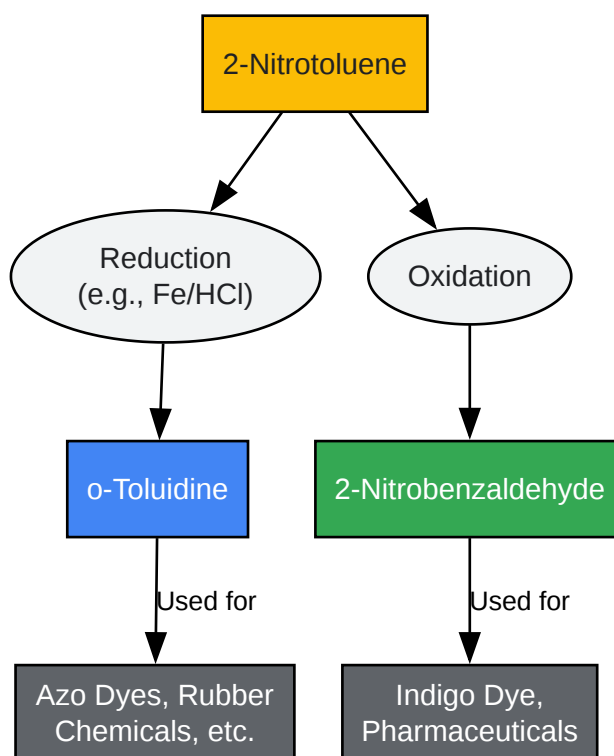


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**Fig. 1:** Synthesis workflow for **2-nitrotoluene** via nitration of toluene.

**2-Nitrotoluene** serves as a precursor for several important industrial chemicals, primarily through the reduction of its nitro group or oxidation of its methyl group.

- Reduction to o-Toluidine: The nitro group can be readily reduced to an amino group (-NH<sub>2</sub>) to form o-toluidine (2-methylaniline).[7] This is a crucial step in the synthesis of various azo dyes, rubber accelerators, and agricultural chemicals.[1]
- Oxidation to 2-Nitrobenzaldehyde: The methyl group can be oxidized to form 2-nitrobenzaldehyde, which is a key intermediate in the production of dyes, such as indigo, and various pharmaceuticals.[7][10]



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**Fig. 2:** Key chemical reactions of **2-nitrotoluene**.

## Experimental Protocols

Objective: To synthesize a mixture of nitrotoluene isomers via the nitration of toluene.

Materials:

- Toluene (freshly distilled)
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- 2 N Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution

- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Three-neck flask, dropping funnel, internal thermometer, magnetic stirrer, separating funnel, distillation apparatus

Procedure:

- Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 12.5 mL of concentrated  $\text{H}_2\text{SO}_4$  to 10.6 mL of concentrated  $\text{HNO}_3$  with constant swirling. Cool this "mixed acid" to below  $5^\circ\text{C}$ .[\[11\]](#)
- Nitration: Charge a three-neck flask with 10.6 mL of toluene. Cool the toluene to below  $5^\circ\text{C}$  using an ice-salt bath.[\[11\]](#)
- Slowly add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed  $10^\circ\text{C}$ . The addition typically takes 1-1.5 hours.[\[11\]](#)
- After the addition is complete, continue stirring the mixture while allowing it to slowly warm to room temperature. Stir for an additional 2-3 hours.[\[11\]](#)
- Workup: Carefully pour the reaction mixture onto crushed ice in a beaker. Transfer the mixture to a separating funnel.
- Separate the organic layer (top layer). Wash the organic layer sequentially with water, saturated  $\text{NaHCO}_3$  solution, and again with water to remove residual acids.[\[11\]](#)[\[12\]](#)
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent/unreacted toluene via rotary evaporation or distillation to yield the crude product mixture of nitrotoluene isomers.[\[11\]](#)
- Separation (Optional): The isomers can be separated by careful fractional vacuum distillation based on their different boiling points.

Objective: To quantify **2-nitrotoluene** in a sample matrix.

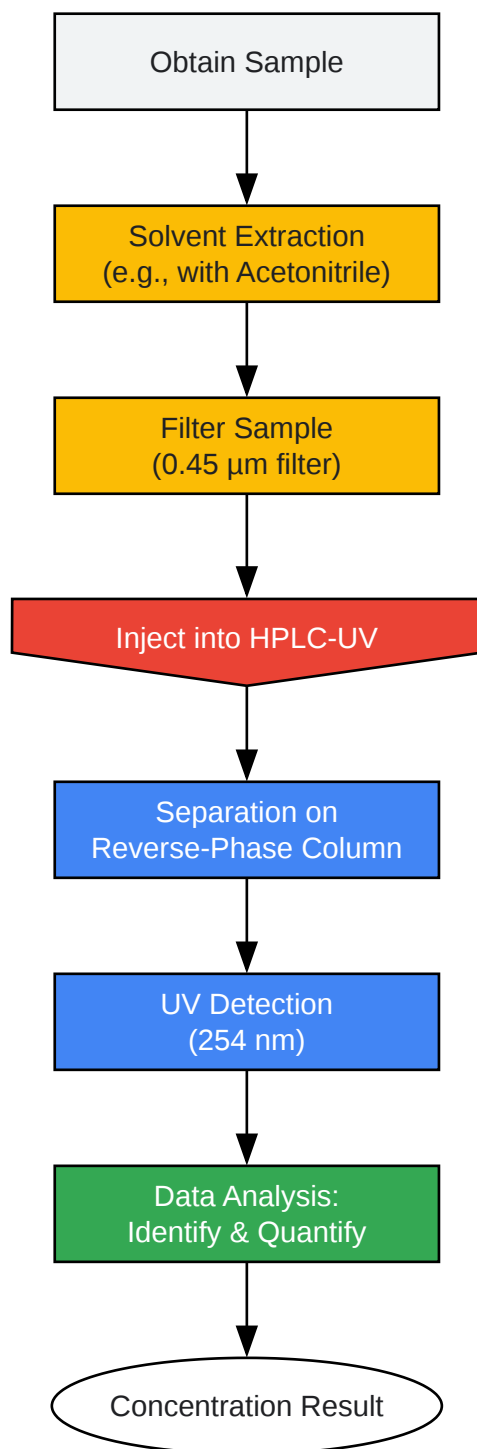
Instrumentation & Reagents:

- HPLC system with a UV detector

- Reverse-phase C18 or Newcrom R1 column[13]
- Mobile Phase: Acetonitrile and water (with a formic or phosphoric acid modifier)[13]
- **2-Nitrotoluene** standard
- Sample solvent (e.g., acetonitrile)

Procedure:

- Standard Preparation: Prepare a stock solution of **2-nitrotoluene** in acetonitrile. Create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve or extract the sample containing **2-nitrotoluene** in a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.
- Chromatographic Conditions:
  - Column: C18, 5 µm, 4.6 x 250 mm (or similar)
  - Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water. A typical starting point is 60:40 (v/v).[13][14]
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Detector: UV at 254 nm
  - Column Temperature: 30 °C
- Analysis: Inject the prepared standards to generate a calibration curve. Inject the prepared sample.
- Quantification: Identify the **2-nitrotoluene** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.



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**Fig. 3:** General experimental workflow for the analysis of **2-nitrotoluene** by HPLC.

## Toxicological and Safety Information



**2-Nitrotoluene** is a hazardous substance requiring careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][15] Acute exposure can lead to methemoglobinemia, causing symptoms like headaches and nausea.[1]

The International Agency for Research on Cancer (IARC) has classified **2-nitrotoluene** as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans" based on sufficient evidence from animal studies.[1] It is also suspected of causing genetic defects and damaging fertility.[16][17]

Table 3: Acute Toxicity Data for **2-Nitrotoluene**

Route	Species	Value (LD50)
Oral	Rat	891 mg/kg[7][15]
Oral	Mouse	970 mg/kg[7]
Oral	Rabbit	1750 mg/kg[7]

#### Handling and Safety Precautions:

- Work in a well-ventilated area or a chemical fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
- Avoid contact with skin, eyes, and clothing.[15]
- Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[3][15]
- Avoid release to the environment, as it is toxic to aquatic life with long-lasting effects.[15][16]

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